3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
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Overview
Description
3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C16H17NO6S This compound is characterized by the presence of a sulfamoyl group attached to a dimethoxyphenyl ring and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dimethoxyphenyl and methylbenzoic acid moieties contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-Dimethoxyphenyl)sulfamoyl]propanoic acid
- 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Uniqueness
3-[(2,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H17NO6S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-10-4-5-11(16(18)19)8-15(10)24(20,21)17-13-9-12(22-2)6-7-14(13)23-3/h4-9,17H,1-3H3,(H,18,19) |
InChI Key |
BXTLWTUVXCIPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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